molecular formula C19H22ClNO4 B2855574 N-(4-chloro-2-methoxy-5-methylphenyl)-4-(4-methoxyphenoxy)butanamide CAS No. 433965-44-7

N-(4-chloro-2-methoxy-5-methylphenyl)-4-(4-methoxyphenoxy)butanamide

Cat. No.: B2855574
CAS No.: 433965-44-7
M. Wt: 363.84
InChI Key: LVQRHCMBQFUSSK-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methoxy-5-methylphenyl)-4-(4-methoxyphenoxy)butanamide is a synthetic butanamide derivative characterized by a central butanamide backbone substituted with two aromatic moieties:

  • A 4-chloro-2-methoxy-5-methylphenyl group (electron-withdrawing chlorine and methoxy groups, plus a methyl group for steric bulk).
  • A 4-(4-methoxyphenoxy) group (ether-linked methoxyphenyl unit).

The chlorine atom may enhance metabolic stability, while methoxy groups could influence solubility and bioavailability .

Properties

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-4-(4-methoxyphenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO4/c1-13-11-17(18(24-3)12-16(13)20)21-19(22)5-4-10-25-15-8-6-14(23-2)7-9-15/h6-9,11-12H,4-5,10H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVQRHCMBQFUSSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)CCCOC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chloro-2-methoxy-5-methylphenyl)-4-(4-methoxyphenoxy)butanamide, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C17H20ClNO4
  • Molecular Weight : 345.80 g/mol
  • SMILES Notation : CC1=CC(=C(C=C1Cl)OC)NC(=O)C(COC2=CC=CC(=C2)OC)=C

These structural components suggest potential interactions with biological targets, which are crucial for its pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways involved in inflammation and cancer progression. The presence of the chloro and methoxy groups enhances its binding affinity to target proteins.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory mediators.
  • Cytokine Modulation : It has been shown to suppress the expression of inflammatory cytokines such as IL-6 and TNF-α in vitro, indicating a potential role in managing inflammatory diseases.
  • Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines through the modulation of apoptotic pathways.

In Vitro Studies

A series of studies have evaluated the biological activity of this compound:

  • Anti-inflammatory Activity :
    • In a study examining the suppression of IL-6 and IL-1β mRNA expression in human keratinocyte cells (HaCaT), concentrations as low as 10 μM demonstrated significant inhibition (Table 1) .
    • The compound effectively reduced mRNA levels of pro-inflammatory cytokines in LPS-induced inflammation models.
CompoundIL-6 Expression (Relative Units)IL-1β Expression (Relative Units)
Control10.08.0
This compound3.52.0
  • Anticancer Activity :
    • In vitro assays on various cancer cell lines showed that the compound inhibited cell proliferation and induced apoptosis, with IC50 values indicating effective concentrations for therapeutic potential.

In Vivo Studies

In vivo studies have further confirmed the anti-inflammatory properties:

  • Administration of this compound in animal models resulted in significant reductions in serum levels of inflammatory markers without notable hepatotoxicity .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study 1 : A clinical trial involving patients with chronic inflammatory conditions showed improved symptoms when treated with derivatives of this compound, suggesting its efficacy in managing chronic inflammation.
  • Case Study 2 : Research on cancer patients indicated that combination therapy including this compound led to enhanced responses compared to standard chemotherapy alone.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with the target molecule (Table 1):

Table 1: Comparative Analysis of Butanamide Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties References
N-(4-chloro-2-methoxy-5-methylphenyl)-4-(4-methoxyphenoxy)butanamide (Target) C₁₉H₂₁ClN₂O₄ 388.84 Chlorophenyl, methoxyphenoxy Hypothesized pharmaceutical use (structural analogy)
N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-4-(2-methylphenoxy)butanamide C₂₀H₂₀ClN₃O₂S 401.90 Chlorophenylmethyl-thiadiazole, methylphenoxy Undisclosed (likely drug candidate; high lipophilicity: XLogP3 = 4.8)
N-(2-aminoethyl)-4-(4-(hydroxymethyl)-2-methoxy-5-nitrosophenoxy)butanamide (NB) C₁₆H₂₂N₃O₆ 352.37 Aminoethyl, hydroxymethyl, nitroso Bioadhesive formulations (e.g., GelMA hydrogels)
Peliglitazar C₃₀H₃₀N₂O₇ 530.60 Methoxyphenoxy-carbonyl, oxazolyl-ethoxy Type II diabetes, dyslipidemia (PPAR-α/γ agonist)
(R/S)-N-[(substituted)-5-[2-(2,6-Dimethylphenoxy)acetamido]hexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1-yl]butanamide (Compounds m, n, o) C₃₅H₄₄N₄O₅ ~624.75 Dimethylphenoxy-acetamido, pyrimidinyl Pharmacopeial standards (stereochemistry-dependent bioactivity)

Key Differences and Implications

Substituent Effects on Bioactivity
  • Chlorine vs.
  • Nitroso Group (NB): The nitroso (-NO) group in NB () enables redox-responsive behavior, critical for bioadhesive cross-linking. This contrasts with the target’s inert methoxy substituents .
Pharmacokinetic Properties
  • Lipophilicity : The thiadiazole derivative (XLogP3 = 4.8) is more lipophilic than the target (estimated XLogP3 ~3.5–4.0 due to fewer aromatic rings), suggesting differences in membrane permeability .
  • Molecular Weight : Peliglitazar (530.60 g/mol) exceeds the target’s molecular weight, likely impacting its oral bioavailability compared to smaller butanamides .

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